molecular formula C11H12O B1612411 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine CAS No. 20426-84-0

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No. B1612411
CAS RN: 20426-84-0
M. Wt: 160.21 g/mol
InChI Key: NDIXWUOXAVIQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine” is a chemical compound with the molecular formula C11H12O . It is used in scientific research and its unique structure allows for various applications such as drug synthesis and material development.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .

Safety And Hazards

The compound should be handled with care. It is recommended to avoid contact with air and any possible contact with water, due to the risk of violent reaction and possible flash fire . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-methylidene-3,4-dihydro-2H-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXWUOXAVIQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590249
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine

CAS RN

20426-84-0
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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